4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a propyl group attached to an imidazo[1,2-g]purine core. This compound is part of a broader class of purine derivatives that exhibit various biological activities. Its molecular formula is , and it has a molecular weight of 379.5 g/mol. The compound's IUPAC name reflects its intricate structure, which includes several functional groups that contribute to its chemical properties and potential applications in scientific research.
The compound can be sourced from various chemical suppliers and research institutions. It falls under the classification of purine derivatives, specifically within the imidazole family, which are known for their biological significance and pharmacological properties. The structural complexity of this compound makes it a subject of interest in medicinal chemistry and drug development.
The synthesis of 4,7,8-trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione typically involves several steps:
Each step in the synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 4,7,8-trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione can be described using various representations:
InChI=1S/C21H25N5O2/c1-6-11-24-14(3)15(4)26-17-18(22-20(24)26)23(5)21(28)25(19(17)27)12-16-9-7-13(2)8-10-16/h7-10H,6,11-12H2,1-5H3
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C)C
The compound's detailed structural data provides insight into its potential reactivity and interaction with biological targets.
4,7,8-trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione can undergo several types of chemical reactions:
The specific conditions for these reactions vary widely depending on the desired outcome and the reactivity of the substituents present on the molecule.
The mechanism of action for 4,7,8-trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors that modulate their activity. This binding can lead to various biological effects depending on the target involved:
The physical properties such as melting point and boiling point are not extensively documented but are critical for understanding its stability and handling during synthesis.
Key chemical properties include:
4,7,8-trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has potential applications in several scientific fields:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8